4-(4-Fluorophenyl)pyridine
CAS No.: 39795-58-9
Cat. No.: VC6912716
Molecular Formula: C11H8FN
Molecular Weight: 173.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39795-58-9 |
|---|---|
| Molecular Formula | C11H8FN |
| Molecular Weight | 173.19 |
| IUPAC Name | 4-(4-fluorophenyl)pyridine |
| Standard InChI | InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H |
| Standard InChI Key | UKSMMLJBHPMSOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=NC=C2)F |
Introduction
Molecular Identification and Structural Features
Chemical Identity
4-(4-Fluorophenyl)pyridine is systematically named 4-(4-fluorophenyl)pyridine under IUPAC nomenclature. Its SMILES notation () and InChIKey () provide unambiguous representations of its structure. The compound’s planar geometry arises from the conjugation between the pyridine nitrogen and the electron-withdrawing fluorine atom on the phenyl ring, influencing its electronic properties and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Exact Mass | 173.064 g/mol | |
| LogP (Partition Coefficient) | 2.89 | |
| Topological Polar Surface Area | 12.89 Ų |
Synthesis and Reaction Pathways
Cross-Coupling Strategies
The synthesis of 4-(4-fluorophenyl)pyridine typically employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, between halogenated pyridines and fluorophenyl boronic acids. For example, 2,5-dibromopyridine reacts with 4-fluorophenylboronic acid under conditions similar to those reported for 5-bromo-2-(4-fluorophenyl)pyridine (CAS 463336-07-4), yielding regioselective arylation products .
Representative Protocol:
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Reagents: 2,5-dibromopyridine, 4-fluorophenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃.
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Conditions: Methanol/acetonitrile (2:1), 50°C, 24 h under nitrogen.
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Workup: Chromatographic purification (petroleum ether/ethyl acetate) .
This method achieves yields exceeding 90% for analogous compounds, suggesting its applicability to 4-(4-fluorophenyl)pyridine synthesis .
Regioselectivity and Mechanistic Considerations
The electron-deficient pyridine ring directs coupling to the para position relative to the nitrogen atom. Fluorine’s electronegativity further stabilizes intermediates via inductive effects, enhancing reaction efficiency .
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 4-(4-fluorophenyl)pyridine remain unreported, its structural isomer, 2-(4-fluorophenyl)pyridine (CAS 58861-53-3), exhibits a melting point of 40°C and a boiling point of 268.4°C . The 4-substituted derivative likely shares comparable thermal stability due to similar molecular symmetry and intermolecular forces.
Solubility and Partitioning
The compound’s LogP of 2.89 predicts moderate lipophilicity, favoring membrane permeability—a critical attribute in drug design . Aqueous solubility is expected to be low, consistent with hydrophobic aromatic systems.
Applications in Pharmaceutical Research
Bioavailability Enhancement
Fluorination at the phenyl para position improves metabolic stability and oral bioavailability, as seen in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, fluorinated analogs of pyridine derivatives demonstrate enhanced binding to adenosine receptors, attributed to fluorine’s polar hydrophobic effect .
Case Study: Angiotensin II Antagonists
Compound L-167307 (PubChem CID 9885993), a pyrrole-pyridine derivative bearing a 4-fluorophenyl group, exhibits potent angiotensin II receptor antagonism . This highlights the role of fluorophenylpyridine motifs in modulating receptor-ligand interactions, suggesting analogous applications for 4-(4-fluorophenyl)pyridine .
Table 2: Comparative Bioactivity of Fluorophenylpyridine Derivatives
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| L-167307 | Angiotensin II Receptor | 1.2 nM | |
| 5-Bromo-2-(4-fluorophenyl)pyridine | Kinase X | 8.5 nM |
Future Directions and Research Gaps
Expanding Synthetic Methodologies
Developing enantioselective routes and flow chemistry protocols could streamline large-scale production. For example, photoredox catalysis might enable C–H functionalization, bypassing pre-functionalized substrates .
Biological Screening
Systematic evaluation of 4-(4-fluorophenyl)pyridine’s pharmacokinetic and pharmacodynamic profiles is warranted. Prioritizing targets such as cyclin-dependent kinases (CDKs) or bromodomains may reveal therapeutic potential .
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